Cas no 885272-19-5 (1H-Indole-6-carbothioamide)

1H-Indole-6-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-6-carbothioamide
- 1H-Indole-6-carbothioic acid amide
- CS-0306443
- EN300-1851663
- 885272-19-5
- AKOS006294127
- MFCD06738887
- DB-077426
- AB28112
- SCHEMBL19608350
- CHEMBL4528244
- DTXSID00693052
- D87562
-
- MDL: MFCD06738887
- インチ: 1S/C9H8N2S/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12)
- InChIKey: LHLODSWIVCZDPI-UHFFFAOYSA-N
- SMILES: S=C(C1C=C2C(C=CN2)=CC=1)N
計算された属性
- 精确分子量: 176.04100
- 同位素质量: 176.041
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 7
- XLogP3: 何もない
- トポロジー分子極性表面積: 73.9A^2
じっけんとくせい
- PSA: 73.90000
- LogP: 2.50240
1H-Indole-6-carbothioamide Security Information
1H-Indole-6-carbothioamide 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Indole-6-carbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB536947-50mg |
1H-Indole-6-carbothioic acid amide; . |
885272-19-5 | 50mg |
€292.30 | 2025-03-19 | ||
eNovation Chemicals LLC | D968428-5g |
1H-Indole-6-carbothioic acid amide |
885272-19-5 | 95% | 5g |
$3355 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0152-500mg |
1H-Indole-6-carbothioic acid amide |
885272-19-5 | 97% | 500mg |
¥3926.03 | 2025-01-22 | |
TRC | I629065-500mg |
1H-Indole-6-carbothioamide |
885272-19-5 | 500mg |
$ 365.00 | 2022-06-02 | ||
Chemenu | CM146813-5g |
1H-Indole-6-carbothioic acid amide |
885272-19-5 | 95% | 5g |
$635 | 2021-08-05 | |
Enamine | EN300-1851663-5.0g |
1H-indole-6-carbothioamide |
885272-19-5 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1851663-10.0g |
1H-indole-6-carbothioamide |
885272-19-5 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1851663-0.1g |
1H-indole-6-carbothioamide |
885272-19-5 | 0.1g |
$414.0 | 2023-09-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-287323-250mg |
1H-Indole-6-carbothioic acid amide, |
885272-19-5 | 250mg |
¥1354.00 | 2023-09-05 | ||
Alichem | A199008773-5g |
1H-Indole-6-carbothioamide |
885272-19-5 | 95% | 5g |
$541.53 | 2023-08-31 |
1H-Indole-6-carbothioamide 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
1H-Indole-6-carbothioamideに関する追加情報
1H-Indole-6-carbothioamide (CAS No. 885272-19-5): A Comprehensive Overview
1H-Indole-6-carbothioamide (CAS No. 885272-19-5) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its indole core and thioamide functionality, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research findings related to 1H-Indole-6-carbothioamide.
Chemical Structure and Synthesis
The chemical structure of 1H-Indole-6-carbothioamide is defined by its indole ring system, which is a common motif in many biologically active molecules. The thioamide group at the 6-position adds a unique functional group that can influence the compound's reactivity and biological activity. The synthesis of 1H-Indole-6-carbothioamide typically involves multi-step processes, including the formation of the indole core and subsequent functionalization to introduce the thioamide group.
One common synthetic route involves the condensation of 6-bromoindole with thiourea in the presence of a base such as potassium carbonate. This reaction yields the desired thioamide derivative, which can then be further purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Recent advancements in synthetic chemistry have also explored alternative methods to improve yield and purity, such as microwave-assisted synthesis and catalytic approaches.
Biological Properties and Mechanisms of Action
1H-Indole-6-carbothioamide has been extensively studied for its potential therapeutic applications due to its diverse biological activities. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines. This makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 1H-Indole-6-carbothioamide has also demonstrated antiproliferative activity against cancer cells. Studies have reported that it can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action involves the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Clinical Relevance and Recent Research Findings
The clinical relevance of 1H-Indole-6-carbothioamide is supported by several preclinical studies that have evaluated its efficacy in animal models. For instance, a study published in the Journal of Medicinal Chemistry reported that treatment with 1H-Indole-6-carbothioamide significantly reduced inflammation in a mouse model of colitis. Another study in Cancer Research demonstrated that this compound could effectively inhibit tumor growth in xenograft models of human breast cancer.
Beyond these preclinical findings, there is growing interest in exploring the potential of 1H-Indole-6-carbothioamide for other therapeutic applications. Recent research has investigated its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary results suggest that this compound may have protective effects against neuronal cell death and oxidative stress.
Safety and Toxicology
The safety profile of 1H-Indole-6-carbothioamide is an important consideration for its potential use in clinical settings. Preclinical toxicology studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully evaluate its safety in humans.
Toxicological assessments have focused on evaluating potential side effects such as hepatotoxicity, nephrotoxicity, and genotoxicity. Initial findings indicate that 1H-Indole-6-carbothioamide does not exhibit significant toxicity at relevant concentrations. Nevertheless, ongoing studies are being conducted to ensure its long-term safety and efficacy.
FUTURE DIRECTIONS AND CONCLUSIONS
The promising biological activities and therapeutic potential of 1H-Indole-6-carbothioamide make it an exciting molecule for further investigation. Future research should focus on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects. Additionally, clinical trials are needed to validate its efficacy and safety in human patients.
In conclusion, 1H-Indole-6-carbothioamide (CAS No. 885272-19-5) represents a valuable addition to the arsenal of compounds being explored for their therapeutic applications. Its unique chemical structure and diverse biological activities offer significant potential for treating various diseases, making it an important focus for ongoing research in medicinal chemistry and pharmacology.
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